(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol
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Overview
Description
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol is a purine 2'-deoxyribonucleoside.
Scientific Research Applications
Antimicrobial and Antiviral Applications : Aminopurin derivatives, including nucleosides and their analogs, have been explored for their antimicrobial and antiviral properties. For instance, certain aminoxyl radicals, related in structure due to their purine basis, have been evaluated for nonmutagenicity and low toxicity, suggesting their potential for safe biological applications (Sosnovsky, 1992).
Pharmacological Interventions : The pharmacological efficacy of thiopurine compounds, such as azathioprine and 6-mercaptopurine, in treating inflammatory conditions like inflammatory bowel disease (IBD) indicates a research direction into the therapeutic applications of related aminopurin derivatives. These studies highlight the importance of understanding the metabolic pathways and genetic factors affecting drug efficacy and toxicity, offering a pathway for personalized medicine applications (Leong, Gearry, & Sparrow, 2008).
Bioactive Material Research : The investigation into bioactive molecules, particularly those involving furan and thiophene as structural units in medicinal chemistry, emphasizes the role of heteroaromatic substituents in enhancing biological activity. This research area could potentially apply to the exploration of "(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol" and its derivatives for developing new therapeutic agents (Ostrowski, 2022).
Chemical Synthesis and Industrial Applications : The diverse utility of amino-1,2,4-triazoles in fine organic synthesis for producing agricultural products, pharmaceuticals, and other chemicals suggests a research avenue for synthesizing and applying complex aminopurin derivatives in various industrial sectors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Properties
Molecular Formula |
C10H13N5O3S |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4?,6-,7-,10?/m0/s1 |
InChI Key |
VLRCFULRQZKFRM-JYQXIPBXSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@H](C(O3)CO)O)S)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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